
6-Chlorocytosine
Vue d'ensemble
Description
6-Chlorocytosine is an organic compound and a derivative of cytosine . It has the molecular formula C4H4ClN3O . The compound has several synonyms, including 4-Amino-6-chloropyrimidin-2-ol, 4-amino-6-chloro-1H-pyrimidin-2-one, and 6-AMINO-4-CHLOROPYRIMIDIN-2 (1H)-ONE .
Molecular Structure Analysis
The molecular weight of 6-Chlorocytosine is 145.55 g/mol . The IUPAC name for the compound is 4-amino-6-chloro-1H-pyrimidin-2-one . The InChI string and the Canonical SMILES for the compound are InChI=1S/C4H4ClN3O/c5-2-1-3 (6)8-4 (9)7-2/h1H, (H3,6,7,8,9) and C1=C (NC (=O)N=C1N)Cl respectively .
Physical And Chemical Properties Analysis
6-Chlorocytosine has several computed properties. It has a molecular weight of 145.55 g/mol, an XLogP3-AA of -0.5, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 145.0042895 g/mol . The Topological Polar Surface Area of the compound is 67.5 Ų .
Applications De Recherche Scientifique
I have conducted several searches to find specific scientific research applications of “6-Chlorocytosine”, but it appears that detailed information on this compound is not readily available in the public domain. The available literature mostly discusses cytosine modifications in general, such as methylation, deamination, and halogenation, which can be pro-mutagenic and contribute to the formation of mutational hotspots in cells .
Mécanisme D'action
Target of Action
The primary target of 6-Chlorocytosine is the DNA molecule within cells . Specifically, it targets cytosine residues in the DNA, which are often found in CpG dinucleotides . These cytosine residues are susceptible to various modifications, including chlorination, which results in the formation of 6-Chlorocytosine .
Mode of Action
6-Chlorocytosine interacts with its targets by integrating into the DNA molecule during replication . This integration can lead to mutagenic outcomes within the cell . The compound has been shown to cause C→T transitions at frequencies ranging from 3-9% depending on the polymerase traversing the lesion .
Biochemical Pathways
The formation of 6-Chlorocytosine is part of a broader biochemical pathway involving the respiratory burst of activated phagocytes, which are implicated as a cause of cytotoxicity and mutagenesis at sites of inflammation in humans . One of the most abundant oxidants generated by activated phagocytes is hypochlorous acid, generated by the heme enzyme myeloperoxidase . This acid can form chlorine gas, a potent chlorinating agent, which reacts with cytosine residues in DNA to form 6-Chlorocytosine .
Pharmacokinetics
It is known that the compound is generated within cells and integrated into the dna molecule . Therefore, its bioavailability is likely to be influenced by the rate of DNA replication and the presence of activated phagocytes, which produce the hypochlorous acid necessary for its formation .
Result of Action
The integration of 6-Chlorocytosine into DNA can lead to mutagenic outcomes within the cell . Specifically, it has been shown to cause C→T transitions, which can lead to genetic changes that enable and promote malignant transformation . This makes 6-Chlorocytosine a potential link between chronic inflammation and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chlorocytosine. For instance, conditions of inflammation, which lead to the activation of phagocytes and the production of hypochlorous acid, can increase the formation of 6-Chlorocytosine . Furthermore, the presence of other mutagenic factors in the environment can potentially interact with 6-Chlorocytosine, leading to enhanced mutagenesis in the genome .
Propriétés
IUPAC Name |
4-amino-6-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXWYFBNZLIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330189 | |
| Record name | 6-Chlorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorocytosine | |
CAS RN |
3289-35-8 | |
| Record name | 6-Chlorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




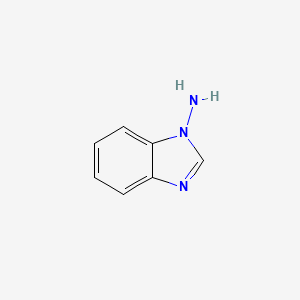

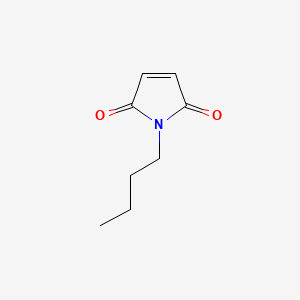
![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
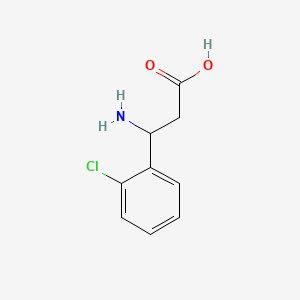

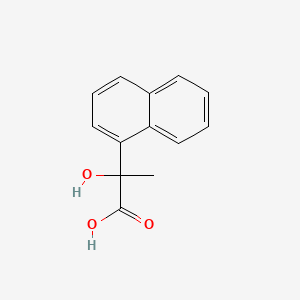
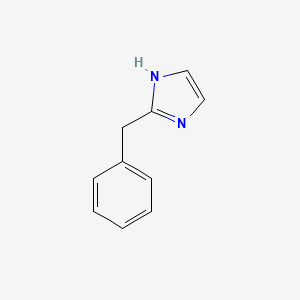
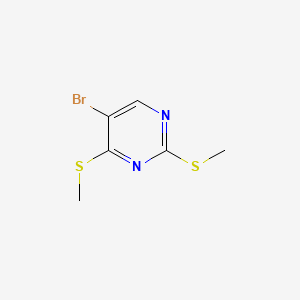
![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)
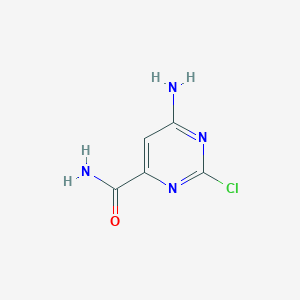
![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)
